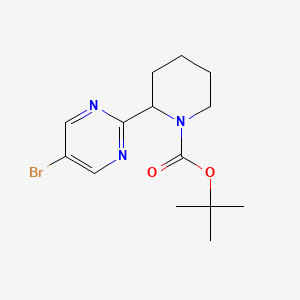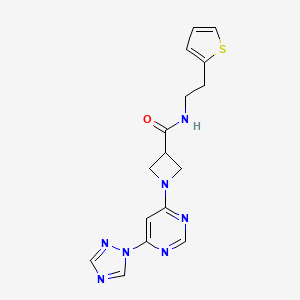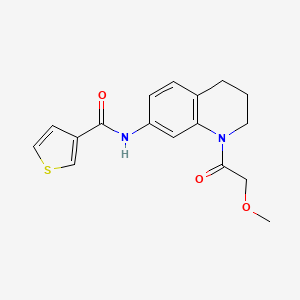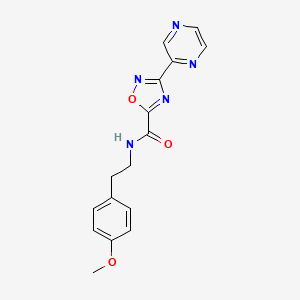
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, also known as TBBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. TBBP is a pyrimidine-based inhibitor that targets protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. In
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has shown potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the activity of protein kinases that are involved in the growth and proliferation of cancer cells. In neuroscience, this compound has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Mecanismo De Acción
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate acts as a pyrimidine-based inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting its activity. This compound has been shown to inhibit the activity of various protein kinases, including Akt, JNK, and p38.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neurons, this compound has been shown to enhance synaptic plasticity and memory formation. In immune cells, this compound has been shown to modulate cytokine production and phagocytosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in lab experiments is its specificity towards protein kinases, which allows for the selective inhibition of specific kinases. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for further research on tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. One direction is to investigate the potential applications of this compound in other research fields, such as infectious diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of this compound. Finally, further research is needed to understand the long-term effects of this compound on cellular and organismal physiology.
Métodos De Síntesis
The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate involves a series of chemical reactions that start with the reaction of tert-butyl 2-(piperidin-1-yl)acetate with 5-bromopyrimidine-2-carboxylic acid. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding this compound. The overall yield of the synthesis process is around 50%.
Propiedades
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVTQBONDVBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)


![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)

![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)


![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
